molecular formula C12H12FNO2 B8806756 3-(5-fluoro-1H-indol-3-yl)-propionic acid methyl ester

3-(5-fluoro-1H-indol-3-yl)-propionic acid methyl ester

Cat. No. B8806756
M. Wt: 221.23 g/mol
InChI Key: FEESKGKMZVPTOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-fluoro-1H-indol-3-yl)-propionic acid methyl ester is a useful research compound. Its molecular formula is C12H12FNO2 and its molecular weight is 221.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(5-fluoro-1H-indol-3-yl)-propionic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-fluoro-1H-indol-3-yl)-propionic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(5-fluoro-1H-indol-3-yl)-propionic acid methyl ester

Molecular Formula

C12H12FNO2

Molecular Weight

221.23 g/mol

IUPAC Name

methyl 3-(5-fluoro-1H-indol-3-yl)propanoate

InChI

InChI=1S/C12H12FNO2/c1-16-12(15)5-2-8-7-14-11-4-3-9(13)6-10(8)11/h3-4,6-7,14H,2,5H2,1H3

InChI Key

FEESKGKMZVPTOX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=CNC2=C1C=C(C=C2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a flask, (E)-3-(5-fluoro-1H-indol-3-yl)-acrylic acid methyl ester (2, 530.00 mg, 0.0024178 mol) was dissolved in 14.69 mL methanol. Palladium (10% on activated carbon, 25.73 mg, 0.0002418 mol) was added and the reaction was stirred under an atmosphere of hydrogen overnight. TLC analysis showed complete conversion to a new product. The mixture was filtered and concentrated under reduced pressure to provide the desired compound (3, 500 mg, 93.4%). 1H NMR consistent with desired compound. MS(ESI) [M+H+]+=222.0.
Quantity
530 mg
Type
reactant
Reaction Step One
Quantity
14.69 mL
Type
solvent
Reaction Step One
Quantity
25.73 mg
Type
catalyst
Reaction Step Two
Yield
93.4%

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